Hex-2-enyl acetate

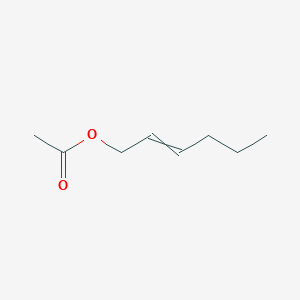

Description

Hex-2-enyl acetate, systematically named [(E)-hex-2-enyl] acetate (CAS: 2497-18-9), is an unsaturated ester characterized by a six-carbon chain with a double bond at the second position (E-configuration). It is widely recognized for its green, grassy, and fruity aroma, contributing to the flavor profiles of fruits like peaches and olive oil . Its molecular formula is C₈H₁₄O₂ (MW: 142.20), and it is structurally distinguished by the position and geometry of the double bond, which influence its volatility and sensory properties .

Structure

3D Structure

Properties

IUPAC Name |

hex-2-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h5-6H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHOWZHRCRZVCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862972 | |

| Record name | 2-Hexen-1-ol, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10094-40-3 | |

| Record name | 2-Hexen-1-yl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10094-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexen-1-ol, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexen-1-ol, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-2-enyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of hex-2-en-1-ol attacks the electrophilic carbonyl carbon of acetic acid or anhydride. Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly employed catalysts, with the latter offering milder conditions. Typical parameters include:

| Parameter | Value/Range | Catalyst | Yield (%) |

|---|---|---|---|

| Temperature | 100–120°C | H₂SO₄ | 70–85 |

| Molar Ratio (Alcohol:Acid) | 1:1.2–1.5 | p-TsOH | 80–90 |

| Reaction Time | 4–6 hours | – | – |

Heating under reflux ensures continuous removal of water (in the case of acetic acid) or acetic acid (when using anhydride), shifting the equilibrium toward ester formation. For instance, VulcanChem reports analogous esterification of 2-ethylhex-2-enol with acetic anhydride under reflux, achieving high yields.

Stereochemical Considerations

This compound exists as (E)- and (Z)-isomers due to the double bond at position 2. The reaction’s stereochemical outcome depends on the starting alcohol’s configuration and reaction conditions. Acid catalysts may promote isomerization, but using acetic anhydride minimizes this risk, preserving the desired geometry.

Enzymatic Synthesis

Enzymatic methods, particularly lipase-catalyzed esterification, offer an eco-friendly alternative to conventional acid catalysis. This approach avoids harsh conditions and enhances stereoselectivity.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous-flow reactors and heterogeneous catalysts are increasingly adopted to meet these demands.

Heterogeneous Catalysis

Solid acids like Amberlyst-15 or zeolites enable reusable, efficient catalysis. For example:

Process Optimization

-

Distillation : Post-reaction purification leverages this compound’s boiling point (165.5°C).

-

Safety Protocols : Given its flammability (flash point 58.3°C), inert atmospheres and explosion-proof equipment are mandatory.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Ideal Use Case |

|---|---|---|---|

| Acid-Catalyzed | High yield, low cost | Harsh conditions, isomerization risk | Bulk industrial production |

| Enzymatic | Mild, stereoselective | Slow, high enzyme cost | Pharmaceutical intermediates |

| Heterogeneous Catalysis | Reusable, scalable | Initial setup cost | Continuous manufacturing |

Emerging Techniques and Innovations

Recent advances focus on photocatalysis and microwave-assisted synthesis to reduce energy consumption. For instance, TiO₂-based photocatalysts under UV light achieve 75% yield in 1 hour, though scalability remains challenging .

Chemical Reactions Analysis

Hex-2-enyl acetate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol.

Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Applications in Chemistry

Hex-2-enyl acetate serves as a reagent and intermediate in organic synthesis. Its role includes:

- Reagent in Organic Reactions : Utilized in the synthesis of other organic compounds.

- Intermediate : Acts as a precursor for the production of various esters and alcohols through chemical transformations.

Chemical Reactions Involving this compound

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Oxidation | Aldehydes, Carboxylic Acids | |

| Reduction | Hex-2-en-1-ol | |

| Substitution | New Ester |

Biological Applications

Research indicates that this compound plays a significant role in plant physiology and metabolism:

- Plant Metabolite : It is identified as a secondary metabolite in various plants, contributing to their aroma and flavor profiles.

- Insect Communication : Studies have shown that this compound acts as a pheromone in certain insects, aiding in communication and host plant identification .

Case Study: Insect Behavior

A study on the Colorado potato beetle (Leptinotarsa hesperus) demonstrated that this compound is emitted by certain plants, influencing the beetles' foraging behavior. The presence of this compound helped beetles locate their preferred host plants.

Applications in Flavor and Fragrance Industries

Due to its fruity aroma, this compound is widely used in the flavor and fragrance industries:

- Flavoring Agent : It enhances the sensory profiles of various food products such as candies, beverages, and baked goods.

| Industry | Application |

|---|---|

| Food Industry | Flavoring agent for fruits |

| Fragrance Industry | Component in perfumes |

Despite its pleasant aroma, regulatory bodies like the FDA have withdrawn its approval for direct food additive use due to safety concerns.

Mechanism of Action

The mechanism of action of hex-2-enyl acetate involves its interaction with specific molecular targets and pathways. As a plant metabolite, it plays a role in plant signaling and defense mechanisms. In the flavor and fragrance industry, its mechanism of action is primarily related to its ability to bind to olfactory receptors, eliciting a sensory response .

Comparison with Similar Compounds

Structural and Chemical Properties

Hex-2-enyl acetate shares structural similarities with other C₆ acetate esters, differing primarily in double bond positions (e.g., hex-3-enyl isomers) or saturation (e.g., hexyl acetate). Key compounds include:

| Compound | CAS Number | Structure | Molecular Formula | Key Functional Features |

|---|---|---|---|---|

| (E)-Hex-2-enyl acetate | 2497-18-9 | CH₃COOCH₂CH₂CH=CHCH₂CH₃ | C₈H₁₄O₂ | E-configuration double bond at C2 |

| (Z)-Hex-2-enyl acetate | 56922-75-9 | CH₃COOCH₂CH₂CH=CHCH₂CH₃ | C₈H₁₄O₂ | Z-configuration double bond at C2 |

| (Z)-Hex-3-enyl acetate | 3681-71-8 | CH₃COOCH₂CH=CHCH₂CH₂CH₃ | C₈H₁₄O₂ | Z-configuration double bond at C3 |

| Hexyl acetate | 142-92-7 | CH₃COOCH₂CH₂CH₂CH₂CH₂CH₃ | C₈H₁₆O₂ | Fully saturated C₆ chain |

Aroma Profiles and Thresholds

The position and geometry of the double bond significantly alter aroma characteristics and detection thresholds:

- Key Insight: (Z)-Hex-3-enyl acetate dominates in "green" notes due to its lower threshold, while this compound contributes to complex fruity undertones. Hexyl acetate’s higher threshold reduces its OAV despite higher concentrations .

Occurrence in Natural Products

Peach Aroma ():

- (Z)-Hex-3-enyl acetate : Highest OAV (195.98 in BJ region), critical for "green" character.

- Hexyl acetate : Highest concentration (1915 μg/kg) but moderate OAV due to threshold.

- (E)-Hex-2-enyl acetate : Secondary contributor with OAV ~1800.

Olive Oil ():

- (Z)-Hex-2-enyl acetate: Associated with apple/grape notes; concentrations stable at ~8 μg/kg.

- (Z)-Hex-3-enyl acetate : Higher concentration (229–377 μg/kg) linked to "green banana" descriptors.

Stability Under Processing

High Hydrostatic Pressure (HHP) processing reduces (E)-Hex-2-enyl acetate levels in red plum puree by 1.5–11.9% , indicating moderate sensitivity to pressure . In contrast, Hexyl acetate is more stable due to its saturated structure.

Biological Activity

Hex-2-enyl acetate, also known as trans-2-hexenyl acetate, is an acetate ester with the molecular formula CHO. It is primarily recognized for its role as a plant metabolite and flavoring agent. This article explores its biological activity, including mutagenicity, toxicity, and potential applications in various fields.

Molecular Structure:

- IUPAC Name: trans-2-Hexenyl acetate

- Molecular Formula: CHO

- CAS Number: 3681-71-8

Mutagenicity and Toxicity

Research indicates that this compound does not exhibit mutagenic properties. In a study conducted using the Ames test, which evaluates the mutagenic potential of compounds, this compound did not induce a significant increase in revertant colonies across various concentrations tested .

Sensitization and Allergic Reactions

In terms of skin sensitization, this compound has shown mixed results. While some studies indicate no significant sensitization reactions in humans at certain concentrations, other related compounds have demonstrated potential for skin sensitization under specific conditions .

Toxicological Studies

A notable toxicological assessment involved administering this compound to Wistar rats. The study aimed to evaluate its effects on reproductive and developmental parameters. The results indicated no adverse effects on body weight or organ weights at doses up to 1000 mg/kg/day, suggesting a high threshold for toxicity .

Application in Food Industry

This compound is frequently used in the food industry for its flavoring properties. Its presence can enhance the aroma profile of various food products, such as fruit purees. A study on red plum puree demonstrated that this compound contributes significantly to the overall aroma profile, particularly under varying processing conditions .

Role in Plant Metabolism

As a plant metabolite, this compound plays a role in the ripening process of fruits. Research has identified that it may be involved in signaling pathways associated with fruit development and ripening, potentially influencing consumer perception of fruit quality .

Summary of Findings

Q & A

Q. What are the key structural characteristics of Hex-2-enyl acetate that influence its chemical behavior in research settings?

this compound (C₈H₁₄O₂) exists in stereoisomeric forms (e.g., (E)- and (Z)-isomers), with the double bond position (C2) and acetate functional group critical to its reactivity and volatility. The (E)-isomer (trans configuration, CAS 2497-18-9) and (Z)-isomer (cis configuration, CAS 56922-75-9) exhibit distinct physicochemical properties due to stereochemical effects, impacting solubility, boiling points, and interactions in biological systems . Structural verification requires techniques like NMR or GC-MS with chiral columns to resolve isomers .

Q. What analytical techniques are most suitable for quantifying this compound in complex matrices?

Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is preferred for volatile ester analysis. Optimal GC conditions include:

- Column : Non-polar stationary phases (e.g., DB-5, HP-5) for isomer separation .

- Temperature ramp : 40–325°C at 3–5°C/min to resolve co-eluting compounds .

- Carrier gas : Helium or hydrogen for improved resolution . Calibration curves using internal standards (e.g., deuterated analogs) are essential for accurate quantification in plant volatiles or food matrices .

Q. How can researchers ensure stereochemical purity when synthesizing this compound?

Stereoselective synthesis requires catalysts like lipases or transition-metal complexes to favor (E)- or (Z)-isomer formation. Post-synthesis purification involves:

- Fractional distillation : Separates isomers based on boiling point differences (e.g., (E)-isomer: ~168°C vs. (Z)-isomer: ~165°C) .

- Chiral chromatography : Validates purity using columns like Chiralcel OD-H . Purity assessments should include optical rotation measurements and isotopic labeling for traceability .

Advanced Research Questions

Q. How do experimental conditions affect the stability and recovery of this compound in chromatographic analyses?

Stability challenges arise from ester hydrolysis under acidic/basic conditions or high humidity. Key mitigation strategies:

- Sample preservation : Add antioxidants (e.g., BHT) and store at –80°C to prevent degradation .

- Injection port liners : Use deactivated liners to minimize thermal decomposition during GC runs . Recovery rates vary by matrix; for example, olive oil studies report 72–89% recovery via solid-phase microextraction (SPME), while plant tissue requires solvent-assisted extraction .

Q. What molecular mechanisms underlie the nematode-suppressive effects of this compound observed in plant studies?

this compound disrupts nematode chemotaxis by modulating lipid signaling pathways. In Coffea arabica, it reduces Meloidogyne incognita gall formation by 40–60% through:

- Lipid peroxidation : Generates reactive oxygen species (ROS) that damage nematode cuticles .

- Gene regulation : Upregulates plant defense genes (e.g., phenylpropanoid biosynthesis) to enhance systemic resistance . Dose-response studies recommend 50–100 ppm concentrations for efficacy without phytotoxicity .

Q. How should researchers address discrepancies in reported concentration profiles of this compound across different preservation methods?

Contradictions in concentration data (e.g., higher levels in AX-SABG 2% coatings vs. SH 2% in peach preservation ) stem from:

- Matrix effects : Lipid-rich tissues retain esters better than aqueous systems .

- Extraction bias : SPME favors low-polarity compounds, while liquid extraction captures broader profiles . Method harmonization using spiked recovery experiments and inter-laboratory validation is critical for cross-study comparisons .

Data Contradiction Analysis

- Heatmap Variability : shows this compound concentrations vary significantly across experimental groups (e.g., AX-SABG 1% vs. 2%). This may reflect differences in coating permeability or esterase activity in plant tissues. Researchers should standardize postharvest storage conditions (humidity, temperature) and include enzymatic inhibitors (e.g., PMSF) in future designs .

- Correlation Conflicts : In olive oil studies, this compound correlates positively with sensory attributes (Σ Esters: r = 0.871) but negatively with almond flavor (r = -0.841) . These contradictions highlight context-dependent volatility and interactions with other aldehydes/ketones. Multivariate analysis (PCA/PLS) is recommended to deconvolute synergistic effects .

Methodological Recommendations

- Experimental Design : Use factorial designs to isolate variables (e.g., temperature, pH) affecting ester stability .

- Data Validation : Cross-validate GC-MS results with FTIR or HPLC-MS for isomer-specific quantification .

- Ethical Reporting : Disclose all synthesis and purification steps to ensure reproducibility per IUPAC guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.